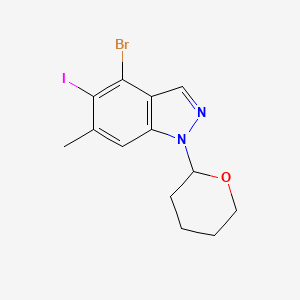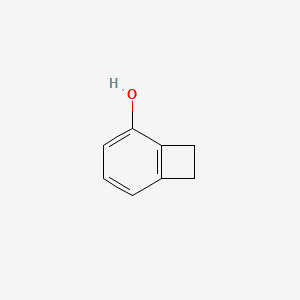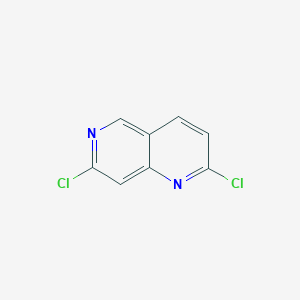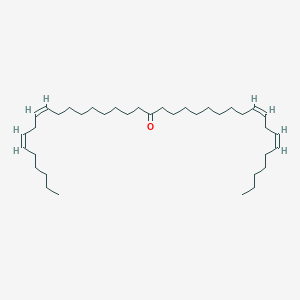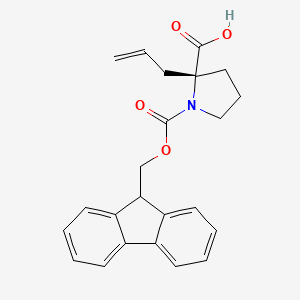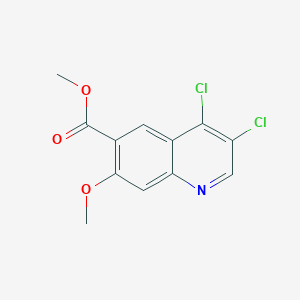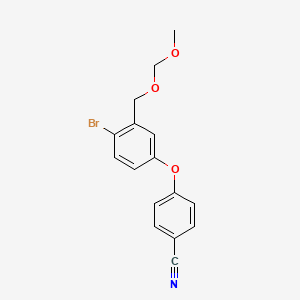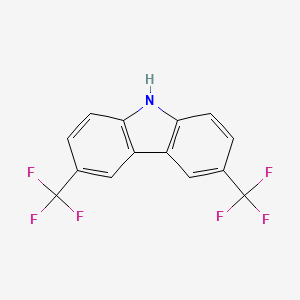
3-(Methylsulfonyl)-1H-pyrrole
Overview
Description
3-(Methylsulfonyl)-1H-pyrrole is a useful research compound. Its molecular formula is C5H7NO2S and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methylsulfonyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylsulfonyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electropolymerization and Enhanced Conductivity
A study by Sekiguchi, Atobe, and Fuchigami (2002) highlighted the use of ionic liquids, similar to 3-(Methylsulfonyl)-1H-pyrrole, for the electropolymerization of pyrrole. This process significantly increased the polymerization rate, electrochemical capacity, and electroconductivity of the resulting polypyrrole film. It also demonstrated that these ionic liquids could be recovered and reused without significant loss of reactivity, suggesting potential applications in sustainable materials processing and electronics (Sekiguchi et al., 2002).
Catalyst in Synthesis of Pyrrole Derivatives
Luo, Zhang, He, and Guan (2014) utilized an acidic ionic liquid similar to 3-(Methylsulfonyl)-1H-pyrrole as a catalyst for synthesizing various pyrrole derivatives. The study showed good to excellent yields and environmental friendliness, highlighting the potential of such compounds in green chemistry and pharmaceutical synthesis (Luo et al., 2014).
Conversion into Porphyrins
Research by Kinoshita et al. (1992) demonstrated the conversion of certain pyrrole derivatives, related to 3-(Methylsulfonyl)-1H-pyrrole, into porphyrins. This process involved reacting these derivatives with various nucleophiles in the presence of a base, indicating potential applications in the synthesis of complex organic compounds and in material science (Kinoshita et al., 1992).
N-Radical-Initiated Cyclization
A study by Mao, Yuan, Li, and Wu (2017) explored a N-radical-initiated cyclization process involving sulfur dioxide insertion, relevant to compounds like 3-(Methylsulfonyl)-1H-pyrrole. This process, occurring under photoinduced, catalyst-free conditions, shows potential in the field of organic synthesis, particularly in the creation of sulfonated pyrroles and related compounds (Mao et al., 2017).
Chemoselective Synthesis of Pyrrole-substituted Pyrimidines
Jahanshahi, Mamaghani, Haghbin, Nia, and Rassa (2018) conducted a study on the synthesis of novel pyrrole-substituted pyrimidines using a method that could be related to the chemistry of 3-(Methylsulfonyl)-1H-pyrrole. This research has implications in the development of new pharmaceuticals and advanced organic materials (Jahanshahi et al., 2018).
properties
IUPAC Name |
3-methylsulfonyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWDRVOGLRNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



